molecular formula C9H11FO2 B6297762 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene CAS No. 2179038-31-2

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene

Cat. No.: B6297762
CAS No.: 2179038-31-2
M. Wt: 170.18 g/mol
InChI Key: IQTKCOWFPSRMNN-UHFFFAOYSA-N
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Description

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic compounds These compounds are characterized by the presence of a fluorine atom attached to an aromatic ring, which can significantly alter their chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene typically involves the introduction of a fluorine atom into a pre-existing aromatic structure. One common method is the electrophilic fluorination of an aromatic precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process .

Industrial Production Methods

Industrial production of fluorinated aromatic compounds, including this compound, often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced fluorinating agents to achieve high yields and purity. The scalability of these methods makes them suitable for the production of fluorinated compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents onto the aromatic ring .

Scientific Research Applications

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene exerts its effects is largely dependent on its chemical structure and the presence of the fluorine atom. Fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene include other fluorinated aromatic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the fluorine atom and the methoxymethoxy group on the aromatic ring can lead to distinct electronic effects and steric interactions, making this compound valuable for specific applications in research and industry .

Properties

IUPAC Name

1-fluoro-3-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTKCOWFPSRMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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